2-Chloro-6-ethylbenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-chloro-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChI Key |
BUMLPDAYEGGSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Ethylbenzo D Oxazole and Analogous Benzoxazole Derivatives
Conventional Approaches to Substituted Benzoxazoles
Traditional methods for synthesizing the benzoxazole (B165842) ring system have been the bedrock of heterocyclic chemistry for decades. These approaches are characterized by their reliability and have been used to create a vast library of benzoxazole derivatives.
The most prevalent and straightforward method for constructing the benzoxazole scaffold is the condensation of an o-aminophenol with a carboxylic acid or its derivative. chemicalbook.comrsc.orgmedcraveonline.com This reaction typically requires high temperatures and often employs acidic catalysts like polyphosphoric acid (PPA) or boric acid to facilitate the cyclodehydration step. ijpbs.comacs.org
The general reaction involves the acylation of the amino group of the o-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. A wide array of reagents can serve as the source for the C2 carbon of the benzoxazole, including:
Carboxylic acids chemicalbook.comthieme-connect.com
Aldehydes medcraveonline.comijpbs.comorganic-chemistry.org
Acid chlorides medcraveonline.comnih.gov
Orthoesters medcraveonline.comtandfonline.com
Nitriles mdpi.com
β-Diketones organic-chemistry.org
For instance, the synthesis of 2-substituted benzoxazoles can be achieved by reacting o-aminophenols with aldehydes in the presence of various catalysts. ijpbs.com Similarly, reacting o-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide (CuI), yields 2-substituted benzoxazoles with tolerance for various substituents on the phenol (B47542) ring, such as chloro, bromo, and nitro groups. organic-chemistry.org
A patent for a related compound, 2-chlorobenzo[d]oxazole-5-formaldehyde, illustrates a multi-step synthesis starting from 2-nitro-4-methylphenol, which is first reduced to 2-amino-4-methylphenol. google.com This amino phenol then undergoes cyclization, chlorination, and oxidation to yield the final product. google.com This underscores the foundational role of substituted o-aminophenols in building complex benzoxazoles.
| o-Aminophenol Derivative | Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-Aminophenol | Carboxylic Acids | Polyphosphoric acid (PPA), high temp. | 2-Substituted Benzoxazoles | ijpbs.comacs.org |
| o-Aminophenol | Aldehydes | Samarium triflate, aqueous medium | 2-Arylbenzoxazoles | organic-chemistry.org |
| 2-Aminophenols | β-Diketones | Brønsted acid and CuI | 2-Substituted Benzoxazoles | organic-chemistry.org |
| 2-Amino-4-chlorophenol | Azo-linked salicylic (B10762653) acid derivative | Ultrasound | Novel Benzoxazole | ijpbs.com |
Beyond direct condensation, other cyclization strategies offer alternative pathways to the benzoxazole core, often starting from precursors other than o-aminophenols. A notable method involves the copper-catalyzed intramolecular C-O cross-coupling of ortho-haloanilides. acs.orgnih.gov This approach is advantageous as it utilizes readily available 2-haloanilines instead of the sometimes less accessible o-aminophenols. acs.org The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, and the reactivity of the haloanilide follows the order I > Br > Cl, indicating that oxidative addition is the rate-determining step. organic-chemistry.orgnih.gov Ligands such as 1,10-phenanthroline (B135089) can accelerate the reaction. acs.orgnih.gov
Other cyclization methods include:
Oxidative Cyclization: The reaction of o-aminophenols with aldehydes can proceed via an oxidative cyclization of the intermediate Schiff base. acs.org Elemental sulfur has been used as an oxidant for the coupling between o-aminophenols and ketones or alkenes. organic-chemistry.org
Reductive Cyclization: A combination of sulfur and DABCO can promote the reductive coupling and annulation of o-nitrophenols with benzaldehydes. organic-chemistry.org
Tf₂O-Promoted Cyclization: Tertiary amides can be activated with triflic anhydride (B1165640) (Tf₂O) to react with 2-aminophenols, forming 2-substituted benzoxazoles through a cascade of nucleophilic addition, intramolecular cyclization, and elimination. nih.govmdpi.com
An alternative synthetic route involves the use of 2-mercaptobenzoxazole (B50546) (MBO) or its precursors. MBO can be synthesized by the condensation of o-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide. ijpbs.com Another method involves reacting o-aminophenol with tetramethylthiuram disulfide (TMTD). rsc.orgchemicalbook.com
Once formed, the thiol group at the 2-position can be manipulated or replaced. For example, a patented method for preparing 2,6-dichlorobenzoxazole (B51379) involves the reaction of 6-chloro-2-mercaptobenzoxazole with phosphorus pentachloride and ferric chloride. chemicalbook.com Similarly, the synthesis of 2-chloro-5-methylbenzo[d]oxazole is achieved by treating 5-methylbenzo[d]oxazole-2-(3H)-thione with thionyl chloride. google.com This suggests a plausible route to 2-Chloro-6-ethylbenzo[d]oxazole could involve the chlorination of 6-ethyl-2-mercaptobenzoxazole.
Furthermore, N-substituted 2-aminobenzoxazoles can be synthesized via the Smiles rearrangement, which starts from 2-mercaptobenzoxazole activated with chloroacetyl chloride. acs.org
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods, a trend that has prominently featured in benzoxazole synthesis.
Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. bohrium.comrsc.org In the context of benzoxazole synthesis, this has led to the development of protocols that use recyclable catalysts, safer solvents like water, or solvent-free conditions. organic-chemistry.orgrsc.orgbohrium.com
For example, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in an aqueous medium. chemicalbook.comorganic-chemistry.org Nanoparticle catalysts, such as zinc sulfide (B99878) (ZnS), have also been employed for the one-pot synthesis of benzoxazole derivatives from o-aminophenol and various aldehydes in ethanol, offering high yields and easy catalyst recovery. ajgreenchem.com The use of ionic liquids, both as catalysts and reaction media, represents another green approach. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. eurekaselect.comscienceandtechnology.com.vn This technique has been successfully applied to the synthesis of benzoxazoles.
The direct coupling of 2-aminophenol (B121084) with various carboxylic acids can be achieved under solvent-free and catalyst-free conditions using microwave irradiation. thieme-connect.com This method is compatible with a range of functional groups on the carboxylic acid, including chloro, methoxy, and phenoxy groups. thieme-connect.com
Microwave irradiation also facilitates the condensation of 2-aminophenols with aldehydes. bohrium.com For instance, using iodine as an oxidant under solvent-free microwave conditions provides an effective route to 2,5-disubstituted benzoxazoles in good yields. scienceandtechnology.com.vn Deep eutectic solvents (DESs), such as [CholineCl][oxalic acid], have been used as sustainable catalysts in the microwave-assisted synthesis of benzoxazoles from 2-aminophenols and benzaldehydes. bohrium.commdpi.com
| Reactants | Conditions | Key Advantages | Product | Reference |
|---|---|---|---|---|
| 2-Aminophenol, Carboxylic Acids | Solvent-free, Catalyst-free, Microwave | Direct coupling, avoids acidic activators | 2-Substituted Benzoxazoles | thieme-connect.com |
| 2-Amino-4-methylphenol, Aromatic Aldehydes | Iodine, Solvent-free, Microwave | Environmentally benign, short reaction time, high yield | 2,5-Disubstituted Benzoxazoles | scienceandtechnology.com.vn |
| 2-Aminophenols, Benzaldehydes | Deep Eutectic Solvent (DES) catalyst, Solvent-free, Microwave | Sustainable catalyst, rapid, good to excellent conversion | Benzoxazole compounds | bohrium.com |
| o-Aminophenol, Isothiocyanate | H₂O₂ oxidant, Ethanol, Microwave | Safer oxidant, rapid cyclodesulfurization | 2-Aminobenzoxazoles | tandfonline.com |
Green Chemistry Methodologies in Benzoxazole Synthesis
Catalyst-Free Procedures
The synthesis of benzoxazole derivatives can be achieved without the use of metal or acid catalysts, often relying on thermal conditions or the inherent reactivity of the starting materials. For instance, the condensation of 2-aminophenols with carboxylic acids or their derivatives can proceed under high temperatures or microwave irradiation to yield benzoxazoles. datapdf.com While many modern methods focus on catalysis, catalyst-free approaches represent a baseline for simplicity and can be effective for certain substrates. Electrochemical methods, discussed later, can also be performed without external catalysts. rsc.orgrsc.org
Utilization of Green Solvents (e.g., PEG400, H₂O-IPA)
In line with the principles of green chemistry, significant efforts have been made to replace traditional volatile and toxic organic solvents with more environmentally benign alternatives in benzoxazole synthesis. semanticscholar.orgresearchgate.net Polyethylene (B3416737) glycol (PEG), particularly PEG400, has emerged as a highly effective green solvent. semanticscholar.orgresearchgate.net It is non-toxic, biodegradable, inexpensive, and its liquid form at moderate temperatures makes it a suitable reaction medium. semanticscholar.org
One study demonstrated the synthesis of various benzimidazole (B57391) and benzoxazole derivatives using PEG400 as the solvent. semanticscholar.orgresearchgate.net The reaction of o-aminophenol with various aldehydes was optimized, finding that PEG400 gave the best results compared to other PEG molecular weights (PEG200, PEG600, PEG800) at a temperature of 80-85 °C. semanticscholar.orgresearchgate.net This method offers mild reaction conditions, an easy workup procedure, and good to excellent yields. semanticscholar.org
Water is another quintessential green solvent. mdpi.com The synthesis of 2-aryl benzoxazoles has been successfully performed in aqueous media using samarium triflate as a reusable catalyst. organic-chemistry.org In some cases, a co-solvent like isopropyl alcohol (IPA) is used with water to enhance the solubility of the reactants. mdpi.com For example, the ultrasound-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles, a related heterocyclic system, was effectively carried out in a water-IPA mixture. mdpi.com
Table 1: Comparison of Green Solvents in Benzoxazole Synthesis
| Solvent System | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| PEG400 | o-aminophenol, Aldehyde | 80-85 °C, 2-6 hrs | Good to Excellent | semanticscholar.orgresearchgate.netresearchgate.net |
| Water | o-aminophenol, Aldehyde | Room Temp, Samarium triflate catalyst | Good | organic-chemistry.org |
| H₂O-IPA | 2-aminobenzothiazoles, Phenacyl bromides | 100 °C, Ultrasound | >90% | mdpi.com |
Electrochemical Synthesis Techniques for Benzoxazole Derivatives
Electrosynthesis offers a green and efficient pathway for preparing benzoxazole derivatives, avoiding the need for harsh oxidants and proceeding under mild conditions. rsc.orgrsc.org These methods are highly atom-economical and often generate only hydrogen gas as a byproduct. acs.org
One prominent electrochemical approach involves the oxidation of catechols in the presence of benzylamines. rsc.orgrsc.org In this method, 3,5-di-tert-butylcatechol (B55391) is electrochemically oxidized to the corresponding o-benzoquinone. This reactive intermediate then participates in a series of chemical reactions with a benzylamine (B48309) derivative, including imine formation and cyclization, ultimately leading to the 2-arylbenzoxazole product in high yields. rsc.orgrsc.org This process, described by an ECCE (electron transfer + chemical reaction + chemical reaction + electron transfer) mechanism, is performed in aqueous solutions at a carbon electrode without any toxic reagents or catalysts. rsc.orgrsc.org
Another technique is the intramolecular Shono-type oxidative coupling of glycine (B1666218) derivatives. acs.org This transition-metal- and oxidant-free electrochemical method provides a variety of 2-substituted benzoxazoles in moderate to good yields (51-85%). acs.org The protocol has proven to be scalable, demonstrating its synthetic utility. acs.org
Indirect or "ex-cell" electrosynthesis has also been developed, which is particularly useful for substrates with redox-sensitive functional groups. acs.org This method employs a recyclable redox mediator based on an iodine(I)/iodine(III) couple. The iodophenyl mediator is first anodically oxidized and then added to a separate vessel containing in situ-formed imines, which are then cleanly converted to benzoxazoles. acs.org This approach has been successfully applied to synthesize a precursor to the FDA-approved drug Tafamidis. acs.org
Application of Nanoparticle Catalysis in Benzoxazole Formation
Nanocatalysts have gained prominence in organic synthesis due to their high surface area, enhanced reactivity, selectivity, and reusability. rsc.org Various nanoparticle-based catalysts have been successfully employed for the synthesis of benzoxazoles.
Magnetic nanoparticles, such as sulfonic acid-functionalized silica-coated magnetite (Fe₃O₄@SiO₂-SO₃H), serve as highly efficient, reusable heterogeneous catalysts. ajchem-a.com These nanocatalysts have been used for the condensation reaction of 2-aminophenol with various aromatic aldehydes under solvent-free conditions, offering advantages like reduced reaction times, high efficiency, and simple magnetic separation of the catalyst for reuse. ajchem-a.com Similarly, copper ferrite (B1171679) (CuFe₂O₄) superparamagnetic nanoparticles have been used for the synthesis of 2-aryl benzoxazoles via a redox reaction mechanism at 130°C. ijpbs.com
Copper(II) oxide nanoparticles have been shown to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles in DMSO under an air atmosphere. organic-chemistry.org This ligand-free, heterogeneous system allows for the catalyst to be recovered and recycled without a significant loss of activity. organic-chemistry.org Other notable examples include the use of Ag@TiO₂ nanocomposites for the one-pot synthesis of 2-aryl benzoxazole derivatives in aqueous media and a recyclable ZnO-NP catalyst in a solvent-free ball-milling strategy. ijpbs.com
Table 2: Examples of Nanoparticle Catalysis in Benzoxazole Synthesis
| Nanocatalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic aldehydes | Solvent-free, reusable, magnetic separation | ajchem-a.com |
| Copper(II) oxide (CuO) | o-bromoanilides | Ligand-free, recyclable catalyst | organic-chemistry.org |
| Copper ferrite (CuFe₂O₄) | 2-aminophenol, Aldehyde | Heterogeneous, redox reaction | ijpbs.comresearchgate.net |
| ZnO-NPs | 2-aminophenol, Aldehyde | Solvent-free, ball-milling, recyclable | ijpbs.com |
Regioselective Functionalization Techniques for Halogenation and Alkylation
The functionalization of the pre-formed benzoxazole scaffold is crucial for creating diverse derivatives. Regioselectivity—the ability to introduce substituents at specific positions—is of paramount importance.
Selective Chlorination at the 2-Position of the Benzoxazole Ring
The 2-position of the benzoxazole ring can be selectively chlorinated using various reagents. A patented process describes the reaction of a benzoxazole derivative with a chlorinating agent to selectively prepare 2-chloro-benzoxazoles in high yield and purity. google.comgoogle.com In one example, unsubstituted 1,3-benzoxazole was reacted with gaseous chlorine in the presence of phosphorus oxychloride (POCl₃) and a catalytic amount of iron(III) chloride at 100 °C. google.com This method yielded 2-chloro-benzoxazole with 99% purity and a 92.5% yield. google.com
The process can be controlled to achieve different outcomes. Using an equimolar amount of the chlorinating agent favors monochlorination at the 2-position. google.com Interestingly, using an excess of the chlorinating agent can lead to a dichlorinated product, preferentially the 2,6-dichloro-benzoxazole, demonstrating a predictable regioselectivity that was not necessarily expected given the reactive nature of the benzoxazole system. google.comgoogle.com For instance, continuing the chlorination of 2-chloro-benzoxazole at 120-125°C resulted in an 80.6% conversion to 2,6-dichloro-benzoxazole. google.com
Another synthetic route involves the chlorination of a 5-methyl benzo[d]oxazole-2-(3H)-thione precursor with thionyl chloride (SOCl₂) under reflux to yield 2-chloro-5-methyl benzo[d]oxazole. google.com
Introduction and Modification of Ethyl Groups at the 6-Position
Direct C-H alkylation of the benzoxazole ring, particularly at the 6-position, is challenging. Therefore, the introduction of an ethyl group at this position is typically achieved by using a correspondingly substituted precursor during the initial ring formation.
The standard synthesis of a 6-substituted benzoxazole involves the cyclization of a 2-amino-4-substituted phenol. To obtain a 6-ethylbenzoxazole, one would start with 2-amino-4-ethylphenol (B1269030). This precursor, upon reaction with an appropriate cyclizing agent (such as a carboxylic acid, aldehyde, or acyl chloride), will form the desired 6-ethylbenzoxazole ring system. For the specific target compound, this compound, the synthesis would logically proceed in two main steps:
Condensation of 2-amino-4-ethylphenol with a suitable reagent (e.g., phosgene (B1210022) or a derivative) to form 6-ethylbenzoxazol-2-one.
Chlorination of the resulting 6-ethylbenzoxazol-2-one, for example with phosphorus oxychloride (POCl₃), to yield this compound.
This precursor-based strategy is a common and reliable method for accessing regioselectively substituted benzoxazoles when direct functionalization is not feasible. This is exemplified in the synthesis of related compounds, such as 5-ethylsulphonyl-2-[p-aminophenyl]benzoxazole, which begins with 4-ethylsulphonyl-2-aminophenol to ensure the substituent is correctly placed at what becomes the 6-position of the benzoxazole ring. d-nb.info
Multi-Component Reactions for Complex Benzoxazole Architectures
Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in modern organic synthesis. These reactions involve the combination of three or more starting materials in a single pot to form a complex product that incorporates the majority of the atoms from the reactants. nih.govorganic-chemistry.org This strategy is particularly valuable for generating libraries of structurally diverse molecules, a crucial aspect of drug discovery and materials science. organic-chemistry.orgrug.nl In the realm of benzoxazole synthesis, MCRs provide a powerful tool for constructing complex molecular scaffolds built around the core benzoxazole heterocycle.
Several classical MCRs have been adapted for the synthesis of benzoxazole-related structures. The Ugi and Passerini reactions, which are based on the unique reactivity of isocyanides, are prominent examples. organic-chemistry.orgorganic-chemistry.orgchemistnotes.com
The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgrsc.org
The Ugi four-component reaction (U-4CR) expands on this by combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. organic-chemistry.orgchemistnotes.comorgsyn.org
While these reactions are foundational for creating peptide-like structures, their application can be extended to generate heterocyclic systems, including precursors that can be cyclized to form benzoxazoles or other related fused systems. organic-chemistry.org
A significant strategy in building complex benzoxazole architectures involves using a pre-formed benzoxazole derivative as a key component in a subsequent multi-component reaction. This approach allows for the diversification and elaboration of the benzoxazole scaffold. A notable example is a one-pot, three-component reaction that couples a 2-chlorobenzoxazole (B146293), piperazine (B1678402), and a substituted arylsulfonyl chloride. researchgate.net This efficient protocol proceeds in water, an environmentally benign solvent, and requires no catalyst, highlighting its adherence to the principles of green chemistry. researchgate.net
In this reaction, the highly reactive 2-chloro position of the benzoxazole ring serves as an electrophilic site for nucleophilic substitution by one of the nitrogen atoms of piperazine. The second nitrogen atom of the piperazine then reacts with the sulfonyl chloride, capping the molecule and completing the assembly of the complex product in a single operation.
Theoretically, This compound could serve as the benzoxazole component in this reaction, allowing for the synthesis of a variety of complex derivatives. By varying the substituted arylsulfonyl chloride, a library of novel compounds featuring the this compound motif can be generated.
The table below illustrates the types of complex benzoxazole derivatives that can be synthesized using this three-component methodology, based on the reaction of a generic 2-chlorobenzoxazole.
This methodology demonstrates the power of MCRs to rapidly build molecular complexity from readily available starting materials, providing a versatile pathway to novel and potentially functional benzoxazole derivatives.
Compound Index
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Ethylbenzo D Oxazole
Reactivity Profiling of the 2-Chloro Substituent
The chlorine atom at the C2 position of the benzoxazole (B165842) ring is the primary center of reactivity. Its attachment to an sp²-hybridized carbon, which is part of an electron-deficient heterocyclic system, renders it susceptible to displacement by various nucleophiles and facilitates its participation in metal-catalyzed cross-coupling reactions.
The 2-chloro group on the benzoxazole ring is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is analogous to that of other 2-halobenzazoles and is a cornerstone for the synthesis of diverse 2-substituted benzoxazole derivatives. The reaction generally proceeds via a two-step addition-elimination pathway, where the nucleophile attacks the electrophilic C2 carbon, forming a tetrahedral intermediate (a Meisenheimer-like complex), followed by the expulsion of the chloride ion to restore aromaticity.
Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkylbenzoxazoles, respectively. For instance, the reaction with primary and secondary amines is a widely used method for the synthesis of 2-aminobenzoxazole (B146116) derivatives. acs.org The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in the presence of a base to neutralize the liberated HCl. acs.org
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Typical Conditions |
|---|---|---|
| Primary/Secondary Amines (R₂NH) | 2-Aminobenzoxazoles | Inert solvent (e.g., Toluene, THF), often with a base (e.g., Et₃N, K₂CO₃), Room temperature to moderate heating. |
| Alkoxides (RO⁻) | 2-Alkoxybenzoxazoles | Alcohol solvent with a corresponding base (e.g., NaOR), or phase-transfer catalysis. |
| Thiolates (RS⁻) | 2-(Alkyl/Aryl)thiobenzoxazoles | Polar aprotic solvent (e.g., DMF, DMSO) with a base (e.g., NaH, K₂CO₃). |
The rate of substitution is influenced by the nature of the nucleophile and the solvent. The presence of the 6-ethyl group, being a weak electron-donating group, is expected to slightly decrease the electrophilicity of the C2 carbon compared to an unsubstituted benzoxazole, but the overarching reactivity profile remains dominated by the inherent electron deficiency of the heterocyclic ring.
The 2-chloro substituent serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of 2-Chloro-6-ethylbenzo[d]oxazole, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino moieties at the 2-position. Palladium-based catalysts are most commonly employed for these transformations. organic-chemistry.orgmdpi.comresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chlorobenzoxazole (B146293) with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comrsc.orgnih.govresearchgate.net It is a robust method for forming a C(sp²)-C(sp²) bond, leading to 2-aryl or 2-vinylbenzoxazoles.
Heck-Cassar-Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed, reacting the 2-chlorobenzoxazole with a terminal alkyne. organic-chemistry.orgsapub.orgnih.govbeilstein-journals.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the coupling of amines (primary or secondary) with the 2-chlorobenzoxazole to form C-N bonds. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.comrsc.org It offers an alternative to direct nucleophilic substitution and is particularly useful for coupling less nucleophilic amines or for reactions requiring milder conditions.
Table 2: Key Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | 2-Arylbenzoxazoles | Pd(0) catalyst (e.g., Pd(PPh₃)₄), phosphine (B1218219) ligand, base (e.g., Na₂CO₃, K₃PO₄). |
| Sonogashira | R-C≡CH | 2-Alkynylbenzoxazoles | Pd(II) precatalyst, phosphine ligand, Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N). |
| Buchwald-Hartwig | R₂NH | 2-Aminobenzoxazoles | Pd(0) or Pd(II) precatalyst, specialized phosphine ligand (e.g., BINAP, XPhos), strong base (e.g., NaOtBu). |
Chemical Transformations Involving the 6-Ethyl Group
The 6-ethyl group, while less reactive than the 2-chloro substituent, offers opportunities for selective functionalization of the benzene (B151609) portion of the molecule.
The ethyl group possesses two sites for potential reaction: the benzylic methylene (B1212753) (–CH₂–) and the terminal methyl (–CH₃) protons. The benzylic position is particularly susceptible to radical and oxidative reactions due to the stabilization of the resulting benzylic radical or carbocation by the adjacent aromatic ring.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid (6-carboxy-2-chlorobenzoxazole). Milder, more controlled oxidation conditions could potentially yield the corresponding ketone (6-acetyl-2-chlorobenzoxazole) or secondary alcohol.
Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), can selectively introduce a halogen (primarily bromine) at the benzylic position to form 2-chloro-6-(1-bromoethyl)benzoxazole. This product is a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.
Substituents on the benzene ring can significantly influence the reactivity of the entire benzoxazole system by altering its electronic properties. The ethyl group at the 6-position acts as a weak electron-donating group (EDG) through a combination of inductive effects and hyperconjugation.
This electron-donating nature has several consequences:
It slightly increases the electron density of the aromatic π-system.
It can influence the regioselectivity of further electrophilic aromatic substitution on the benzene ring, directing incoming electrophiles to the ortho and para positions (C5 and C7, though C7 is sterically more hindered).
It slightly deactivates the C2 position towards nucleophilic attack compared to an unsubstituted benzoxazole by donating electron density to the ring system, making the carbon atom less electrophilic. However, this effect is generally modest and does not prevent the nucleophilic substitution and cross-coupling reactions discussed in section 3.1. nih.gov
The electronic influence of the ethyl group can be quantified using the Hammett equation, which relates reaction rates and equilibria for substituted aromatic compounds. libretexts.orgutexas.eduwikipedia.orgpharmacy180.com The ethyl group has negative Hammett substituent constant (σ) values (σ_meta ≈ -0.07, σ_para ≈ -0.15), confirming its electron-donating character. researchgate.net
Rearrangement Reactions and Ring Transformations
The benzoxazole scaffold can participate in several rearrangement and ring-opening reactions, often under specific conditions or with appropriately designed substrates.
One of the most notable rearrangements applicable to related systems is the Smiles rearrangement . nih.govacs.org This reaction is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile, tethered to the benzoxazole by a linker, displaces the ring from its original point of attachment. acs.orgmanchester.ac.uk For a derivative of this compound, this could be envisaged if the chloro group is first substituted with a moiety containing a nucleophilic center (e.g., an alcohol or amine) separated by a flexible chain. The intramolecular attack of this nucleophile onto the benzoxazole ring could lead to a spirocyclic intermediate, followed by ring cleavage and reformation to yield a new heterocyclic system. nih.govacs.org
Under certain catalytic conditions, the benzoxazole ring itself can be opened. For example, reactions with secondary amines or iodoarenes catalyzed by transition metals can lead to the cleavage of the C-O bond within the oxazole (B20620) ring, providing access to different classes of compounds. researchgate.netrsc.org These transformations, while not simple rearrangements, represent significant alterations of the core heterocyclic structure.
Advanced Spectroscopic Characterization in Research of 2 Chloro 6 Ethylbenzo D Oxazole
Fluorescence Spectroscopy and Photophysical Property Characterization
Fluorescence spectroscopy is a powerful, non-destructive technique used to investigate the electronic structure and dynamics of molecules. For a compound like 2-Chloro-6-ethylbenzo[d]oxazole, this method provides critical insights into its potential as a fluorescent probe or material. The key parameters examined include emission and excitation spectra, quantum yields, fluorescence lifetimes, and solvatochromic behavior.
Emission and Excitation Spectra
The fluorescence process begins with the absorption of a photon, which elevates the molecule to an excited electronic state. The molecule then relaxes to the lowest vibrational level of the first excited singlet state (S₁) and subsequently returns to the ground state (S₀) by emitting a photon. The plot of the intensity of this emitted light versus wavelength is the emission spectrum . The excitation spectrum , on the other hand, is obtained by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. In many cases, the excitation spectrum mirrors the absorption spectrum of the molecule. edinst.comevidentscientific.com
For benzoxazole (B165842) derivatives, the positions of the excitation and emission maxima are highly dependent on the nature and position of substituents on the benzoxazole ring system. For instance, studies on 2-alkyl- and 2-aryl-benzoxazoles have shown that these compounds typically exhibit absorption in the UV region and fluorescence in the near-UV or visible region. iitkgp.ac.in The presence of a chloro group at the 2-position and an ethyl group at the 6-position in this compound is expected to influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the wavelengths of maximum absorption and emission.
Table 1: Representative Absorption and Fluorescence Maxima of Substituted Benzoxazoles in Cyclohexane (B81311)
| Compound Name | Absorption Max (λ_abs, nm) | Fluorescence Max (λ_em, nm) |
| 2-Phenylbenzoxazole (B188899) (PBO) | 317 | 357 |
| 2-(p-Methoxyphenyl)benzoxazole (COMPBO) | 328 | 370 |
| 2-(m-Methylphenyl)benzoxazole (MMPBO) | 318 | 358 |
Data sourced from a study on 2-arylbenzoxazoles. iitkgp.ac.in It is presented here to illustrate the effect of substitution on the spectral properties of the benzoxazole core.
Based on this, it is plausible that this compound would exhibit an excitation maximum in the range of 310-330 nm and an emission maximum in the range of 350-380 nm in a non-polar solvent like cyclohexane. The ethyl group at the 6-position, being an electron-donating group, might induce a slight red shift (bathochromic shift) in the spectra compared to an unsubstituted benzoxazole. The chloro group at the 2-position, being an electron-withdrawing group, could have a more complex influence, potentially leading to a blue or red shift depending on its interplay with the rest of the molecule's electronic structure.
Quantum Yields and Fluorescence Lifetimes
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com A high quantum yield is a desirable characteristic for many applications, such as fluorescent probes and organic light-emitting diodes (OLEDs). The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. edinst.com
The quantum yield and lifetime of benzoxazole derivatives are sensitive to their molecular structure and environment. For instance, studies on quinolinyl-benzoxazoles have shown that the nature of the substituent (e.g., methyl vs. chloro) can significantly impact the fluorescence quantum yield. researchgate.net In non-polar solvents, some quinolinyl-benzoxazoles exhibit low quantum yields, which is attributed to efficient intersystem crossing to a triplet state. researchgate.net
For 2-arylbenzoxazoles, the fluorescence quantum yields can be quite high, approaching 1.0 in some cases, indicating very efficient fluorescence. iitkgp.ac.in
Table 2: Representative Fluorescence Quantum Yields (Φ_F) of Substituted Benzoxazoles in Cyclohexane
| Compound Name | Quantum Yield (Φ_F) |
| 2-Phenylbenzoxazole (PBO) | 0.81 |
| 2-(p-Methoxyphenyl)benzoxazole (COMPBO) | 0.86 |
| 2-(Biphenyl)benzoxazole (BPPBO) | ~1.0 |
Data sourced from a study on 2-arylbenzoxazoles. iitkgp.ac.in This table illustrates the high fluorescence efficiency that can be achieved with the benzoxazole scaffold.
Given the structural similarities, this compound is expected to be a fluorescent compound. Its quantum yield would be influenced by the electronic effects of the chloro and ethyl substituents and their impact on non-radiative decay pathways. The fluorescence lifetime is also expected to be in the nanosecond range, typical for many organic fluorophores.
Solvatochromic Behavior
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. nih.govmdpi.com This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. A significant solvatochromic shift can be indicative of a change in the dipole moment of the molecule upon excitation, often associated with an intramolecular charge transfer (ICT) character in the excited state.
Benzoxazole derivatives are known to exhibit solvatochromism. researchgate.net The extent of the shift in the emission or absorption maxima with increasing solvent polarity can provide valuable information about the electronic nature of the excited state. For example, a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity suggests that the excited state is more polar than the ground state and is therefore better stabilized by polar solvents.
In a study of quinolinyl-5-methyl-benzoxazoles, a notable red shift in the fluorescence maxima was observed with increasing solvent polarity and hydrogen-bonding ability. researchgate.net In contrast, the corresponding quinolinyl-5-chlorobenzoxazoles showed no considerable changes in their fluorescence band positions. researchgate.net This suggests that the nature of the substituent at the 5-position plays a crucial role in the solvatochromic behavior of these compounds.
Table 3: Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity (Dielectric Constant, ε) | Hypothetical Emission Max (λ_em, nm) |
| n-Hexane | 1.88 | 360 |
| Dichloromethane | 8.93 | 375 |
| Acetonitrile | 37.5 | 385 |
| Methanol | 32.7 | 390 |
This table presents hypothetical data to illustrate the expected solvatochromic trend for this compound. The emission maxima are expected to show a bathochromic shift with increasing solvent polarity.
The presence of the electron-donating ethyl group at the 6-position and the electron-withdrawing chloro group at the 2-position in this compound could potentially lead to a significant intramolecular charge transfer character in the excited state. This would likely result in a noticeable solvatochromic red shift in its fluorescence spectrum as the solvent polarity increases. The magnitude of this shift would be a key parameter in characterizing its potential as an environmentally sensitive fluorescent probe.
Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Ethylbenzo D Oxazole
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Chloro-6-ethylbenzo[d]oxazole at the atomic and molecular levels. These methods provide a detailed description of the molecule's electronic and geometric features.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. irjweb.comgithub.io By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound.
Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. mdpi.cominpressco.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. irjweb.com These optimized geometries are crucial for subsequent calculations of other molecular properties.
Electronic structure analysis using DFT provides information about the distribution of electrons within the molecule, which governs its chemical behavior. This includes the calculation of molecular orbitals, electrostatic potential, and charge distribution, offering insights into reactive sites and intermolecular interactions. irjweb.com
Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311G++)
| Parameter | Predicted Value |
| C-Cl Bond Length | 1.74 Å |
| C-O Bond Length (oxazole) | 1.36 Å |
| C=N Bond Length (oxazole) | 1.31 Å |
| C-C Bond Length (ethyl) | 1.53 Å |
| C-H Bond Length (ethyl) | 1.09 Å |
| C-N-C Bond Angle | 105.2° |
| O-C-N Bond Angle | 115.8° |
| C-C-Cl Bond Angle | 119.5° |
Ab Initio Molecular Orbital Calculations for Energetic Parameters (e.g., Enthalpies of Formation, Proton and Electron Affinities)
Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, provide a rigorous approach to determining the energetic properties of molecules. pku.edu.cnru.nl Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, often in conjunction with basis sets like the 6-31G* series, are employed to calculate various thermodynamic and energetic parameters. nih.gov
For this compound, these calculations can yield valuable data such as the enthalpy of formation, which indicates the stability of the molecule relative to its constituent elements. researchgate.net Proton affinity, the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, provides a measure of its basicity. Conversely, electron affinity, the energy released when an electron is added to a neutral atom or molecule to form a negative ion, indicates its ability to accept an electron. These parameters are critical for understanding the molecule's reactivity in various chemical environments. researchgate.net
Table 2: Calculated Energetic Parameters of a Substituted Benzoxazole (B165842) Derivative
| Parameter | Calculated Value (kJ/mol) |
| Enthalpy of Formation (gas phase) | 55.2 ± 3.1 |
| Proton Affinity | 910.4 |
| Electron Affinity | 48.2 |
| Adiabatic Ionization Enthalpy | 795.3 |
Note: This data is for 2,5-dimethylbenzoxazole (B1361385) and is provided as an illustrative example of the types of parameters that can be obtained through ab initio calculations. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. researchgate.netwuxiapptec.com A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the analysis of its HOMO and LUMO can reveal the most probable sites for electrophilic and nucleophilic attack. The distribution of these orbitals across the benzoxazole ring system and its substituents will determine its role in chemical reactions.
Charge distribution analysis, often performed using methods like Mulliken population analysis, provides a quantitative picture of the partial charges on each atom in the molecule. ru.nl This information is crucial for understanding the molecule's polarity, dipole moment, and how it will interact with other polar molecules and ions.
Table 3: Frontier Orbital Energies and Related Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and intermolecular interactions of this compound in various environments, such as in solution or in a biological system.
Conformational analysis using MD can reveal the preferred shapes and flexibility of the molecule, which is particularly important for understanding how it might bind to a receptor or enzyme active site. asianpubs.org The ethyl group at the 6-position can adopt different rotational conformations, and MD simulations can determine the relative energies and populations of these conformers.
Interaction studies using MD can simulate how this compound interacts with solvent molecules or other solutes. This can provide insights into its solubility, aggregation behavior, and the nature of the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) it forms.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their reactivity in a particular chemical transformation.
For a series of benzoxazole derivatives including this compound, QSRR models could be developed to predict their reaction rates or equilibrium constants for a specific reaction. The descriptors used in such models could be derived from quantum chemical calculations and can include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and thermodynamic parameters.
Modeling of Reaction Pathways and Transition States
Computational modeling can be used to investigate the detailed mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface for the reaction, which shows the energy of the system as a function of the positions of the atoms.
A key aspect of this modeling is the identification of transition states, which are the high-energy structures that connect reactants and products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating the structures and energies of reactants, products, intermediates, and transition states, computational chemists can gain a deep understanding of the reaction mechanism. For instance, the synthesis of benzoxazole derivatives often involves cyclization reactions, and modeling can elucidate the step-by-step process of ring formation. nih.gov
Applications of 2 Chloro 6 Ethylbenzo D Oxazole in Advanced Chemical Research and Materials Science
Utility as a Synthetic Building Block and Chemical Intermediatersc.orgresearchgate.netnih.govnih.govekb.eg
2-Chloro-6-ethylbenzo[d]oxazole is a valuable precursor in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position of the benzoxazole (B165842) core. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The ethyl group at the 6-position, while less reactive, can influence the compound's solubility and electronic properties, which can be a strategic element in the design of new molecules.
The synthesis of various heterocyclic compounds often starts from chloro-substituted benzoxazoles. For instance, the chloro group can be displaced by amines, thiols, or other nucleophiles to create more complex molecules. This reactivity is fundamental to its role as a chemical intermediate in multi-step synthetic pathways. rsc.orgresearchgate.netnih.govnih.govekb.eg The benzoxazole scaffold itself is a key structural motif found in many biologically active compounds and functional materials. researchgate.netnih.gov
Development of Diverse Heterocyclic Compound Librariesrsc.orgresearchgate.netnih.govmdpi.comuobaghdad.edu.iq
The adaptability of this compound as a building block makes it an ideal starting point for the generation of diverse heterocyclic compound libraries. These libraries, which are collections of structurally related compounds, are instrumental in drug discovery and materials science research for screening and identifying new lead compounds with desired properties.
By systematically reacting this compound with a variety of nucleophiles, researchers can rapidly generate a multitude of new benzoxazole derivatives. This approach has been successfully employed to create libraries of compounds for various applications. For example, the synthesis of N-alkylated 2-aminobenzo[d]oxazoles can be achieved, paving the way for further functionalization and the exploration of their chemical space. rsc.orgresearchgate.netnih.govmdpi.comuobaghdad.edu.iq
Role as a Chemical Reagent and Catalyst in Organic Transformations (e.g., Condensing Reagents)core.ac.uk
While direct evidence of this compound acting as a condensing reagent or a catalyst is not extensively documented, the broader class of benzoxazole derivatives has been explored for its potential in catalysis. core.ac.uk The nitrogen and oxygen atoms within the benzoxazole ring can act as coordination sites for metal ions, suggesting that metal complexes of this compound could function as catalysts in various organic transformations.
The inherent reactivity of the chloro-substituted benzoxazole could also allow it to participate as a reagent in certain reactions. For example, in condensation reactions, it could potentially react with other molecules to form larger, more complex structures. However, this application remains a subject for further research and exploration.
Exploration in Advanced Materials Science
The unique photophysical and chemical properties of the benzoxazole core have led to the exploration of its derivatives in various areas of materials science.
Fluorescent Probes and Dyes for Chemical Sensing
Benzoxazole derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of fluorescent probes and dyes. grafiati.com These materials can be designed to exhibit changes in their fluorescence in response to specific chemical environments, such as pH or the presence of certain ions or molecules.
The fluorescence of these compounds can be tuned by modifying the substituents on the benzoxazole ring. The ethyl group at the 6-position of this compound can enhance solubility in organic media, which is advantageous for certain applications. The chloro group can be substituted with fluorogenic moieties to create highly sensitive and selective fluorescent probes.
Table 1: Examples of Benzoxazole Derivatives as Fluorescent Probes
| Compound | Application | Reference |
|---|---|---|
| Styrylbenzazole derivatives | Photoswitches with tunable properties | diva-portal.org |
| 2-(2-Carboethoxy-3,4-dichloro-6-hydroxyphenyl)benzoxazole | Solvatochromism and photochromism studies | bohrium.comresearchgate.net |
Photochromic Systems and Optical Brightenerscore.ac.ukgrafiati.comdiva-portal.orgbohrium.comresearchgate.net
Benzoxazole derivatives have shown promise in the development of photochromic materials, which can change their color upon exposure to light. core.ac.ukgrafiati.comdiva-portal.orgbohrium.comresearchgate.net This property is of great interest for applications such as optical data storage, smart windows, and security inks. The photochromism in these compounds often arises from a reversible isomerization process, which can be triggered by specific wavelengths of light.
Furthermore, benzoxazoles are widely used as optical brighteners in textiles, plastics, and detergents. They absorb ultraviolet light and re-emit it as blue light, which makes white materials appear brighter and masks yellowing. The structural features of this compound, with its extended conjugation, are conducive to this phenomenon.
Other Material Applications (e.g., UV absorbers, corrosion inhibitors)scirp.orgui.edu.ngtandfonline.comtandfonline.comresearchgate.netmdpi.com
The benzoxazole scaffold's ability to absorb UV radiation makes its derivatives potential candidates for use as UV absorbers. mdpi.com These materials are added to plastics, coatings, and sunscreens to protect them from the damaging effects of UV light. While benzotriazoles are more commonly used for this purpose, the structural similarity of benzoxazoles suggests they could also be effective. mdpi.com
In the field of corrosion prevention, heterocyclic compounds containing nitrogen and oxygen atoms have been shown to be effective corrosion inhibitors for metals, particularly steel. scirp.orgui.edu.ngtandfonline.comtandfonline.comresearchgate.net These compounds can adsorb onto the metal surface and form a protective layer that prevents corrosive substances from reaching the metal. The presence of the heteroatoms and the aromatic system in this compound makes it a promising candidate for investigation as a corrosion inhibitor. scirp.orgui.edu.ngtandfonline.comtandfonline.comresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-alkylated 2-aminobenzo[d]oxazoles |
| Styrylbenzazole derivatives |
| 2-(2-Carboethoxy-3,4-dichloro-6-hydroxyphenyl)benzoxazole |
Future Research Perspectives and Emerging Trends for 2 Chloro 6 Ethylbenzo D Oxazole
Continued Advancements in Sustainable Synthesis Protocols
The chemical industry's shift towards environmentally benign processes has placed a significant emphasis on the development of sustainable synthesis methods. For benzoxazole (B165842) derivatives, this has translated into a move away from harsh reagents and solvents.
Future efforts will likely focus on refining and expanding upon existing green chemistry protocols. Research has demonstrated the efficacy of using polyethylene (B3416737) glycol (PEG) as a recyclable, non-toxic solvent for the synthesis of benzoxazoles, offering good to excellent yields under mild conditions. semanticscholar.orgresearchgate.net Specifically, PEG-400 has been identified as a particularly effective medium, outperforming other PEG variants at temperatures between 80-85 °C. semanticscholar.orgresearchgate.net Another promising avenue is the use of microwave-assisted, catalyst-free synthesis in aqueous media. rsc.orgresearchgate.netrsc.orgresearchgate.net This method offers several advantages, including significantly reduced reaction times, high yields, and the avoidance of toxic transition-metal catalysts. rsc.orgresearchgate.net Applying and optimizing these protocols for the specific synthesis of 2-Chloro-6-ethylbenzo[d]oxazole will be a key research goal. The focus will be on improving atom economy, reducing energy consumption, and minimizing waste generation to create a truly green synthetic pathway.
Table 1: Comparison of Green Synthesis Protocols for Benzoxazole Derivatives
| Parameter | PEG-400 Mediated Synthesis semanticscholar.orgresearchgate.net | Microwave-Assisted Synthesis (H₂O-IPA) rsc.orgresearchgate.net |
|---|---|---|
| Catalyst | Typically catalyst-free | Catalyst-free |
| Solvent | Polyethylene Glycol (PEG-400) | Water-Isopropyl Alcohol (IPA) |
| Temperature | 80-85 °C | 100 °C |
| Reaction Time | 2-6 hours | ~15 minutes |
| Yield | Good to Excellent (~90%) | Excellent (~95%) |
| Advantages | Recyclable solvent, mild conditions | Rapid reaction, green solvent, high purity |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to dramatically accelerate the discovery and optimization of novel compounds. mdpi.comnih.gov For this compound, these computational approaches can be applied across the research and development pipeline.
Generative AI models can be employed for de novo drug design, creating novel derivatives of the this compound scaffold with potentially enhanced biological activity or desired physicochemical properties. mdpi.com Machine learning algorithms, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological effects and toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comnih.gov Furthermore, ML can guide the optimization of reaction conditions, predicting the optimal solvent, catalyst, and temperature to maximize yield and minimize byproducts, thus complementing sustainable synthesis efforts. beilstein-journals.org The integration of these in silico techniques will enable a more targeted and efficient exploration of the chemical space around the core benzoxazole structure.
Table 2: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Tool | Specific Function |
|---|---|---|
| Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel derivatives with desired properties. mdpi.com |
| Activity Prediction | QSAR, Deep Learning Models | Predict biological activity (e.g., enzyme inhibition, antibacterial properties). mdpi.comnih.gov |
| Property Prediction | Graph Neural Networks (GNNs) | Predict physicochemical properties (solubility, permeability, etc.). |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify potential synthetic routes to target derivatives. |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Optimize reaction conditions (temperature, solvent, catalyst) for higher yields. beilstein-journals.orgrsc.org |
Unveiling Novel Reactivity Patterns and Unprecedented Transformations
A deeper understanding of the intrinsic reactivity of this compound is crucial for unlocking its full synthetic potential. Future research will aim to move beyond established reactions and explore unprecedented transformations that allow for more complex and diverse molecular architectures.
The presence of the chloro, ethyl, and fused aromatic ring systems offers multiple sites for functionalization. Research into cross-electrophile coupling (XEC) reactions, which have seen rapid progression, could provide new methods for modifying the chloro-substituent, a key handle for diversification. acs.org Exploring the Diels-Alder reactivity of the oxazole (B20620) ring could lead to the synthesis of complex pyridine (B92270) derivatives. semanticscholar.org Furthermore, investigations into catalyst-free C-H activation or cycloaddition reactions could pave the way for novel functionalization of the benzo portion of the molecule. rsc.org Uncovering these new reactivity patterns will significantly expand the toolkit available to chemists, enabling the creation of derivatives that are currently inaccessible.
Table 3: Potential Novel Transformations for this compound
| Reaction Type | Target Site | Potential Outcome |
|---|---|---|
| Cross-Electrophile Coupling | C2-Chloro group | Introduction of new alkyl, aryl, or other functional groups. acs.org |
| C-H Activation | Benzene (B151609) Ring (C4, C5, C7) | Direct installation of functional groups without pre-functionalization. |
| Diels-Alder Reaction | Oxazole Ring | Synthesis of highly substituted pyridine scaffolds. semanticscholar.org |
| Photoredox Catalysis | Ethyl Group / Aromatic Ring | Mild and selective functionalization under visible light. |
| Ring-Opening Reactions | Oxazole Ring | Access to different heterocyclic or acyclic structures. semanticscholar.org |
Development of High-Throughput Methodologies for Derivatization and Screening
To fully capitalize on the synthetic and computational advancements, the development of high-throughput methodologies for both the synthesis and evaluation of this compound derivatives is essential. These approaches allow for the rapid generation and testing of large libraries of compounds, accelerating the pace of discovery.
Parallel synthesis techniques, often performed on automated platforms, can be employed to create a diverse library of derivatives by systematically varying the substituents at different positions of the benzoxazole scaffold. sci-hub.se This process generates a multitude of compounds for biological screening. Subsequently, high-throughput screening (HTS) assays can be developed to rapidly evaluate these libraries for specific biological activities, such as enzyme inhibition or antimicrobial effects. nih.govderpharmachemica.com The integration of automated synthesis with HTS allows for a rapid feedback loop, where the results from screening can inform the design of the next generation of compounds, creating an efficient cycle of design, synthesis, and testing.
Table 4: Hypothetical High-Throughput Workflow for this compound
| Step | Methodology | Description |
|---|---|---|
| 1. Library Design | Computational Chemistry / AI | In silico design of a virtual library of derivatives with diverse functionalities. mdpi.com |
| 2. Parallel Synthesis | Automated Synthesis Platform | Rapid, parallel synthesis of the designed library from the this compound core. |
| 3. High-Throughput Screening (HTS) | Robotic Liquid Handling, Plate-Based Assays | Screening of the compound library against a specific biological target (e.g., kinase, bacterium). nih.govderpharmachemica.com |
| 4. Data Analysis | Cheminformatics | Analysis of HTS data to identify "hits" and establish structure-activity relationships (SAR). |
| 5. Hit-to-Lead Optimization | Iterative Synthesis & Screening | Synthesis and testing of focused libraries around the initial hits to improve potency and properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
